

# Application Notes: Azlocillin Sodium Salt

## Synthesis & Analysis

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### Compound Focus: Fuzlocilline

CAS No.: 61835-48-1

Cat. No.: S11254927

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This document provides a detailed protocol for the synthesis of Azlocillin sodium salt, a semi-synthetic acylureido penicillin, and methods for its subsequent analysis. The information is synthesized from scientific literature and drug databases [1] [2] [3].

**1. Chemical Profile** The table below summarizes the key identifying information for Azlocillin.

Property	Description
Generic Name	Azlocillin [2] [3]
CAS Number	37091-66-0 (Azlocillin); 37091-65-9 (Azlocillin sodium) [2]
Chemical Formula	$C_{20}H_{23}N_5O_6S$ [2] [3]
Molar Mass	461.49 g·mol <sup>-1</sup> [3]
DrugBank ID	DB01061 [2]
Solubility	The sodium salt is soluble in water (50 mg/mL) [2].

**2. Quantitative Susceptibility Data** Azlocillin is a broad-spectrum antibiotic. The following table lists the Minimum Inhibitory Concentration (MIC) data for several medically significant organisms [3].

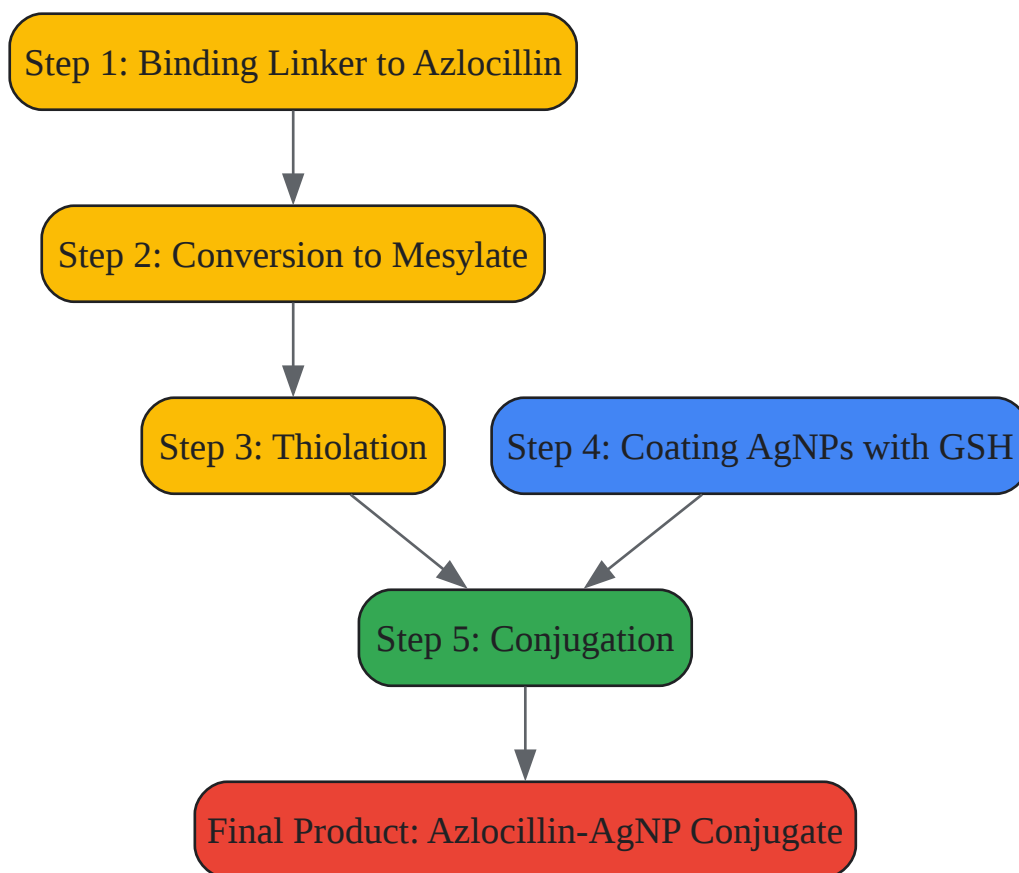
Bacterial Species	MIC Range ( $\mu\text{g/mL}$ )
<i>Escherichia coli</i>	1 – 32
<i>Haemophilus spp.</i>	0.03 – 2
<i>Pseudomonas aeruginosa</i>	4 – 6.25

**3. Synthetic Protocol for Azlocillin Conjugation with Silver Nanoparticles (AgNPs)** This protocol details the chemical conjugation of Azlocillin to Silver Nanoparticles (AgNPs) to create a complex with enhanced antibacterial activity, particularly against *P. aeruginosa* [1].

- **3.1. Materials**

- Azlocillin sodium salt (CAS: 37091-65-9) [1].
- 8-Amino-1-octanol, methylmorpholine, hydroxybenzotriazole (HOBt), ethyl-3-3-dimethylaminopropylcarbodiimide (EDC) [1].
- Triethylamine, mesylchloride (MsCl) [1].
- Sodium hydrosulphide (NaSH) [1].
- Silver Nanoparticles (AgNPs, 50-60 nm, 4000 ppm), Glutathione (GSH), Tris-HCl buffer [1].
- Anhydrous dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), methanol, glycerol [1].

- **3.2. Experimental Workflow** The conjugation process involves multiple steps, as visualized in the following workflow diagram:



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### • 3.3. Step-by-Step Procedures

- **Step 1: Binding of 8-Amino-1-octanol to Azlocillin Sodium Salt [1]**
  - Dissolve Azlocillin sodium salt (0.49 g) and 8-amino-1-octanol (0.2 g) in 10 mL of dry DMF. Chill the solution to 0°C.
  - Add methylmorpholine (0.18 mL), HOBT (0.26 g), and EDC (0.31 g) to the solution.
  - Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
  - Remove the solvent under reduced pressure. Dissolve the resulting viscous liquid in 12.5 mL DCM.
  - Wash the organic layer sequentially with 2.5% citric acid solution (12.5 mL), saturated NaHCO<sub>3</sub> (12.5 mL), and brine (12.5 mL).
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent to obtain the **azlocillin-hydroxyoctyl compound**.
- **Step 2: Conversion to Azlocillin-Octylmethanesulphonate [1]**
  - Dissolve the azlocillin-hydroxyoctyl compound (0.25 g) in 5 mL DCM and cool to 0°C.
  - Add triethylamine (0.15 mL) and mesylchloride (0.06 mL) to the stirred solution under nitrogen.
  - Continue stirring for 2 hours at 0°C.

- Place the solution on ice and extract with DCM. Evaporate the solvent to obtain the **azlocillin-octylmethanesulphonate compound**.
- **Step 3: Conversion to Azlocillin-Mercaptooctyl Compound [1]**
  - Dissolve sodium hydrosulphide (0.02 g) in 2 mL THF and sonicate.
  - Add a solution of the azlocillin-octylmethanesulphonate compound (0.14 g) in 1 mL THF to the mixture.
  - Stir the reaction mixture for 24 hours at room temperature.
  - Add 3 mL of water to the mixture and wash with ethyl acetate and brine.
  - Filter the final solution to obtain the **azlocillin-mercaptooctyl compound** as a powder.
- **Step 4: Coating of AgNPs with Glutathione (GSH) [1]**
  - Mix 350  $\mu$ L of colloidal AgNPs, 350  $\mu$ L of GSH (0.1 M), and 100  $\mu$ L of Tris-HCl buffer (pH 7–7.5).
  - Shake the reaction mixture for 3 days at ambient temperature.
  - Precipitate the product, wash with methanol (3x), and collect by centrifugation at 6000g to obtain **GSH-AgNPs**.
  - Resuspend the GSH-AgNPs in 50% aqueous glycerol.
- **Step 5: Conjugation of GSH-AgNPs with Azlocillin-Mercaptooctyl Compound [1]**
  - Combine GSH-AgNPs (700  $\mu$ L) and the azlocillin-mercaptooctyl compound (700  $\mu$ L) in methanol.
  - Add glycerol (700  $\mu$ L) to the mixture and let it react for 10 days.
  - Remove the supernatant and wash the product with methanol (3x) to remove excess reactants, yielding the **azlocillin-AgNPs conjugate**.
  - Purify the conjugate by repeated centrifugation (12,000 rpm, 5 min, 4°C) and resuspension in phosphate buffer saline.

**4. Analytical Protocol: "Turn-On" Fluorescent Aptasensor for Azlocillin Detection** This protocol describes a highly sensitive method for detecting Azlocillin residues using a fluorescent aptasensor [4].

- **4.1. Principle** The assay uses a signal probe (ZIF-8@MAPbBr<sub>3</sub> nanomaterials coated with the Azlocillin aptamer, A58) and a separation probe (magnetic beads coated with complementary DNA, cDNA). In the absence of Azlocillin, the two probes hybridize, and the signal probe is removed via magnetic separation, resulting in low fluorescence. When Azlocillin is present, it binds to the aptamer, releasing the signal probe into the supernatant. After magnetic separation, the supernatant's fluorescence intensity is measured, which is proportional to the Azlocillin concentration [4].
- **4.2. Key Steps**
  - **Probe Preparation:** Construct the signal probe (ZIF-8@MAPbBr<sub>3</sub>@A58) via glutaraldehyde cross-linking. Prepare the separation probe (MBs@cDNA) using biotin-streptavidin interaction

[4].

- **Assay Execution:**
  - Hybridize the two probes to form a complex.
  - Add the sample containing Azlocillin and incubate.
  - Apply a magnetic field to separate the magnetic beads.
  - Measure the fluorescence intensity of the supernatant [4].
- **Detection:** The sensor has a reported linear detection range of 5–150 ng/mL and a detection limit of 1.03 ng/mL [4].

## Discussion for Researchers

The conjugation of Azlocillin with AgNPs represents a promising strategy to combat antibiotic resistance. Studies have shown a **considerably enhanced antibacterial effect** of the Azlocillin–AgNP conjugate against *P. aeruginosa* compared to Azlocillin or AgNPs alone [1]. This approach could potentially extend the clinical utility of older antibiotics.

Furthermore, the development of a highly stable fluorescent aptasensor addresses the pressing need for monitoring antibiotic residues in complex matrices like food and environmental samples, aiding in the effort to curb the spread of antibiotic resistance [4].

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## References

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